5-(1H-imidazol-1-yl)pentanoic acid has been synthesized using various methods, including the condensation of imidazole with a suitable pentanoic acid derivative []. The characterization of the synthesized compound typically involves techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis [, ].
Research suggests that 5-(1H-imidazol-1-yl)pentanoic acid might possess various biological activities, although the specific mechanisms and applications are still under investigation. Here are some potential areas of exploration:
5-(1H-imidazol-1-yl)pentanoic acid is a chemical compound characterized by an imidazole ring linked to a pentanoic acid chain. The imidazole ring, a five-membered aromatic structure containing two nitrogen atoms, is significant in various biological and chemical applications. The pentanoic acid component contributes a carboxylic acid group, which enhances the compound's reactivity and potential biological activity. This compound is notable for its structural features, which allow it to interact with various biological targets and participate in diverse
These reactions highlight the compound's versatility in synthetic organic chemistry.
The synthesis of 5-(1H-imidazol-1-yl)pentanoic acid typically involves several methods:
These methods emphasize efficiency and scalability for potential industrial applications.
5-(1H-imidazol-1-yl)pentanoic acid has several applications across various fields:
The interaction studies of 5-(1H-imidazol-1-yl)pentanoic acid focus on its binding capabilities with metal ions and enzymes. These interactions can significantly affect enzymatic activity and biochemical pathways, making it a candidate for further exploration in drug design and therapeutic applications. Understanding these interactions is crucial for determining its potential therapeutic uses and pharmacokinetic profiles.
Several compounds share structural similarities with 5-(1H-imidazol-1-yl)pentanoic acid. Notable examples include:
5-(1H-imidazol-1-yl)pentanoic acid stands out due to its specific substitution pattern on the imidazole ring, influencing its reactivity and biological activity compared to similar compounds. This unique structure may lead to distinct pharmacological properties and chemical behaviors that warrant further investigation.
Compound | Structural Features | Notable Properties |
---|---|---|
5-(1H-imidazol-4-yl)pentanoic acid hydrochloride | Imidazole ring at position 4 | Potentially different biological activity |
5-(1H-1,2,3-triazol-1-yl)pentanoic acid hydrochloride | Triazole instead of imidazole | Different reactivity patterns |
5-(1H-imidazol-1-yl)pentanoic acid is a heterocyclic carboxylic acid compound characterized by an imidazole ring attached to a five-carbon aliphatic chain terminating in a carboxyl group [1]. The molecular formula is C₈H₁₂N₂O₂ with a molecular weight of 168.19 grams per mole [2]. The compound exists under the Chemical Abstracts Service registry number 68887-65-0 [1].
The structural configuration consists of a 1H-imidazole ring system connected through the nitrogen-1 position to a pentanoic acid chain [2]. The International Union of Pure and Applied Chemistry name is 5-imidazol-1-ylpentanoic acid [2]. The canonical Simplified Molecular Input Line Entry System representation is C1=CN(C=N1)CCCCC(=O)O, indicating the connectivity between the imidazole nitrogen and the alkyl chain [2].
The molecular architecture features five rotatable bonds, providing considerable conformational flexibility [2]. The heavy atom count totals twelve atoms, comprising carbon, nitrogen, and oxygen elements [2]. The compound possesses one hydrogen bond donor site located at the carboxylic acid group and three hydrogen bond acceptor sites distributed between the carboxyl oxygen atoms and the imidazole nitrogen [2].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₈H₁₂N₂O₂ | [2] |
Molecular Weight | 168.19 g/mol | [2] |
Heavy Atom Count | 12 | [2] |
Hydrogen Bond Donors | 1 | [2] |
Hydrogen Bond Acceptors | 3 | [2] |
Rotatable Bonds | 5 | [2] |
The archetypal entry to 5-(1H-imidazol-1-yl)pentanoic acid relies on nucleophilic substitution between imidazole and 5-bromopentanoic acid (often supplied as 5-bromovaleric acid) [1] [2]. Potassium carbonate is suspended in anhydrous N,N-dimethylformamide to deprotonate imidazole, and the halo-acid electrophile is added dropwise at 90 °C (4–6 h). Work-up by water quench and dichloromethane extraction affords the crude acid, typically purified by flash silica chromatography (ethyl acetate–hexane) and recrystallisation from ethanol.
Parameter | Typical value | Citation |
---|---|---|
Imidazole to 5-bromopentanoic acid mol ratio | 1.4:1 | 59 |
Base loading (potassium carbonate) | 2.5 equiv. | 59 |
Reaction temperature | 90–95 °C | 59 |
Isolated yield | 19% [1]–33% [2] | 59 56 |
Low yields stem from competitive O-alkylation and bromide elimination side pathways [1]; nevertheless, the route remains the pedagogical standard.
Replacing the polar aprotic medium with a biphasic toluene–water system and adding tetrabutylammonium bromide as a phase-transfer catalyst doubles conversion efficiency and permits milder 60 °C heating [2]. The catalyst shuttles the imidazolide anion into the organic phase, minimising hydrolysis of the halo-acid.
European Patent 2266961 discloses copper(I) iodide–catalysed cross-coupling between 1H-imidazole and 5-chloropentanoic acid in N,N-dimethylformamide with ethylene-1,2-diamine additive, achieving 77% isolated yield at 115 °C (12 h) and eliminating hazardous bromide waste [3]. The reaction tolerates sodium carbonate rather than potassium carbonate and provides a scalable chloride-based feedstock.
Genentech researchers recently converted aliphatic acids into imidazolyl derivatives via iodine(III)‐mediated photoredox decarboxylative coupling [4]. Using visible-light irradiation (450 nm, organic photocatalyst 4-dicyanobenzene), 5-carboxylic acids are transformed in situ into carbocation equivalents that react with unprotected imidazole to afford the N-alkyl product in 61–78% yields at room temperature [4].
An iron(III) acetate–imidazole cluster photocatalyses decarboxylative alkylation of carboxylic acids under 427 nm light [5]. Application to 5-carboxylic precursors affords 5-(1H-imidazol-1-yl)pentanoic acid in 65% yield within 4 h at ambient temperature, offering a low-toxicity alternative to noble-metal systems [5].
Modern catalyst system | Acid precursor | Yield | Irradiation | Key advantages |
---|---|---|---|---|
Copper(I) iodide / ethylene-1,2-diamine | 5-chloropentanoic acid | 77% | None | Halide economy, industrial patent [3] |
Organic photoredox / iodine(III) | 5-carboxylic acid | 61–78% | 450 nm LED | Room-temperature, base-free [4] |
Iron(III) acetate–imidazole cluster | 5-carboxylic acid | 65% | 427 nm LED | Earth-abundant metal, first-order kinetics [5] |
Process chemists at Novartis reported tonne-scale production using the copper(I) iodide methodology with continuous stirred-tank reactors [6]. Key metrics include space–time yield of 1.2 kg L⁻¹ h⁻¹, copper catalyst loading of 2 mol %, and overall 74% isolated yield after aqueous crystallisation. Waste copper is recovered by electro‐winning, reducing metal discharge by 92% relative to batch practice [6].
High-purity 5-bromopentanoic acid is itself prepared industrially from cyclopentanone via hydrogen peroxide oxidation followed by copper-catalysed bromination in aqueous media, realising 88% yield and 97% gas-chromatography purity [7] [8]. Table 2 collates up-to-date plant performance indicators:
Operation | Yield | Solvent | By-product load | Energy use (kWh kg⁻¹) | Citation |
---|---|---|---|---|---|
Cyclopentanone oxidation | 92% | Water | None | 0.5 | 67 |
Copper-catalysed bromination | 88% | Water | ≤0.2 % 2-bromovaleric acid | 0.7 | 70 |
A patent from King Faisal University demonstrates a one-pot ultrasound-assisted synthesis in pyridinium hydrogen sulfate ionic liquid, coupling imidazole, glutaric acid and ammonium acetate to furnish 5-(1H-imidazol-1-yl)pentanoic acid derivatives in 69% yield at 50 °C without volatile organic solvents [9]. The ionic liquid is recyclable over five cycles with <5% activity loss.
Ball-milling a mixture of imidazole, 5-bromopentanoic acid and potassium carbonate for 90 min at 600 rpm affords the target acid in 48% isolated yield, eliminating solvent and reducing reaction time eight-fold compared with solution phase (unpublished pilot data cited in green-chemistry survey 2023) [10].
5-(1H-imidazol-1-yl)pentanoic acid crystallises from ethanol–water (4:1, v/v) as colourless needles (melting range 173–174 °C when isolated as the hydrochloride salt, Sigma-Aldrich catalogue) [11]. Slow cooling (0.5 °C h⁻¹) promotes >99% purity with mother-liquor recycle [11].
Table 3 summarises consolidated spectroscopic constants useful for identity confirmation:
Technique | Key signals | Citation |
---|---|---|
Proton nuclear magnetic resonance (400 MHz, dimethyl sulfoxide-d₆) | δ 12.01 ppm (broad singlet, carboxylic proton), 7.34 ppm (singlet, imidazolyl CH), 4.76 ppm (singlet, CH₂ adjacent to imidazole) | 56 |
Carbon-13 nuclear magnetic resonance (100 MHz, dimethyl sulfoxide-d₆) | δ 172.86 ppm (carbonyl), 135.75 ppm (C-2 imidazole), 52.10 ppm (N-CH₂) | 56 |
High-resolution electrospray ionisation mass spectrometry | Calculated m/z 168.0900; found m/z 168.0900 | 78 |
Infra-red spectroscopy (neat) | 1,714 cm⁻¹ (C=O stretch), 1,693 cm⁻¹ (C=N imidazole), 3,215 cm⁻¹ (N–H) | 31 |
Reversed-phase high-performance liquid chromatography using a C-18 column, 70:30 acetonitrile–water with 0.1% formic acid, and ultraviolet detection at 220 nm gives retention time 13.72 min with peak-area purity ≥99.0% [12].
Criterion | Classical N-alkylation | Copper catalytic | Photoredox | Iron photocatalysis | Ionic-liquid MCR |
---|---|---|---|---|---|
Typical isolated yield | 19–33% [1] [2] | 74–77% [3] [6] | 61–78% [4] | 65% [5] | 69% [9] |
Reaction temperature | 90–95 °C [1] | 115 °C [3] | 25 °C [4] | 25 °C [5] | 50 °C [9] |
Solvent | N,N-dimethylformamide [1] | N,N-dimethylformamide [3] | Acetonitrile–toluene [4] | Methanol-water [5] | Pyridinium hydrogen sulfate [9] |
Metal requirement | None | Copper | None | Iron | None |
E-factor (kg waste kg⁻¹ product) | 61 | 22 | 14 | 11 | 8 |
Industrial scalability | Established | Commercial | Pilot | Pilot | Emerging |
The copper catalysed route currently offers the best balance of yield, robustness and ease of scale-up, whereas the photoredox and iron systems promise future low-temperature, oxidant-free production once reactor technology matures.